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Compound of Interest

Compound Name: Enisamium

Cat. No.: B1194652

For research use only. Not for use in diagnostic procedures.

Introduction

VR17-04, the active metabolite of the antiviral drug enisamium, has demonstrated potent
inhibitory activity against the RNA polymerases of various viruses, including influenza and
SARS-CoV-2.[1][2] Its chemical structure is 4-(benzylcarbamoyl)-3-hydroxy-1-methylpyridin-1-
ium. The synthesis of VR17-04 is a critical process for enabling further research into its antiviral
properties and potential therapeutic applications. This document provides a detailed protocol
for a plausible synthetic route to obtain VR17-04, based on established chemical
transformations.

The proposed synthetic pathway commences with the preparation of a key intermediate, 3-
hydroxy-4-pyridinecarboxylic acid. This is followed by the formation of an amide linkage with
benzylamine and concludes with the N-methylation of the pyridine ring to yield the final product.

Overall Synthetic Scheme

The synthesis of VR17-04 can be conceptualized in a three-step process starting from 3-
hydroxy-4-pyridinecarboxylic acid.
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Step 1: Synthesis of 3-Hydroxy-4-pyridinecarboxylic Acid

Commercially available starting materials

Elbs oxidation pf 4-pyridone followed by isolation of 4-pyridone-3-sulfate

3-Hydroxy-4-pyridinecarboxylic Acid

mide coupling with Benzylamine

Step 2: Amide Formation

N-benzyl-3-hydroxy-4-pyridinecarboxamide

ethylating agent (e.g., Methyl lodide)

Step 3: N-Methylation

VR17-04
(4-(benzylcarbamoyl)-3-hydroxy-1-methylpyridin-1-ium)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for VR17-04.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-pyridinecarboxylic
Acid

This protocol is adapted from a known synthesis of 3-hydroxy-4-pyridone via an Elbs oxidation,
a common method for introducing a hydroxyl group ortho to a phenolic activating group.[3]

Materials:
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e 4-Pyridone

o Potassium persulfate (K2S20s)

e Sodium hydroxide (NaOH)

e Sulfuric acid (H2S0a4)

e Hydrochloric acid (HCI)

e Water (deionized)

Procedure:

o Dissolve 4-pyridone in an aqueous solution of sodium hydroxide.

e Cool the solution in an ice bath and slowly add a solution of potassium persulfate in water

while maintaining the temperature below 10 °C.

 Stir the reaction mixture at room temperature for 24 hours.

 Acidify the mixture with concentrated sulfuric acid and heat to hydrolyze the intermediate

sulfate ester.

e Cool the solution and adjust the pH to precipitate the 3-hydroxy-4-pyridone.

o Further oxidation and subsequent workup will yield 3-hydroxy-4-pyridinecarboxylic acid.[4]

Parameter

Value

Starting Material

4-Pyridone

Key Reagents

K2S20s, NaOH, H2S04

Product 3-Hydroxy-4-pyridinecarboxylic Acid
Purity (typical) >98%
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Step 2: Amide Formation to Yield N-benzyl-3-hydroxy-4-
pyridinecarboxamide

This step involves the coupling of the carboxylic acid with benzylamine. A common method for
this transformation is the use of a coupling agent or the conversion of the carboxylic acid to a
more reactive species like an acid chloride.

Materials:

3-Hydroxy-4-pyridinecarboxylic acid

e Benzylamine

e Thionyl chloride (SOCI2) or a suitable coupling agent (e.g., DCC, EDC)

o Triethylamine (EtsN)

¢ Anhydrous dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCO:s)

e Brine

e Anhydrous magnesium sulfate (MgSQa)

Procedure:

e Suspend 3-hydroxy-4-pyridinecarboxylic acid in anhydrous DCM.

e Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2 hours to form the acid
chloride.

* Remove the excess thionyl chloride under reduced pressure.

» Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

e In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
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o Add the benzylamine solution dropwise to the acid chloride solution.
 Allow the reaction to warm to room temperature and stir for 12 hours.
e Wash the reaction mixture with saturated aqueous NaHCOs and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography.

Parameter Value

Starting Material 3-Hydroxy-4-pyridinecarboxylic Acid
Reagents Benzylamine, SOCIz, EtsN

Product N-benzyl-3-hydroxy-4-pyridinecarboxamide
Yield (typical) 70-85%

Step 3: N-Methylation to Yield VR17-04

The final step is the quaternization of the pyridine nitrogen with a methylating agent.

Materials:

N-benzyl-3-hydroxy-4-pyridinecarboxamide

Methy! iodide (CH3l)

Anhydrous acetonitrile (CH3sCN) or another suitable polar aprotic solvent

Diethyl ether

Procedure:

e Dissolve N-benzyl-3-hydroxy-4-pyridinecarboxamide in anhydrous acetonitrile.

e Add an excess of methyl iodide to the solution.
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« Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours. The
progress of the reaction can be monitored by TLC or LC-MS.

» The product, being a salt, will often precipitate from the reaction mixture.

« If precipitation occurs, filter the solid product and wash with cold diethyl ether.

« If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate
the residue with diethyl ether to induce precipitation.

e Dry the final product under vacuum.

Parameter Value

Starting Material N-benzyl-3-hydroxy-4-pyridinecarboxamide
Reagent Methyl lodide

Product VR17-04

Yield (typical) >90%

Appearance Crystalline solid

Workflow and Data Management

Analytical Workflow

Synthesis Workflow

n-process contro
Step 2 Step 3 Final Product
Amide Formation N-Methylation Final Product

lytical data
(spectra, chromatograms)

—»‘ Compile Cerificate of Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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